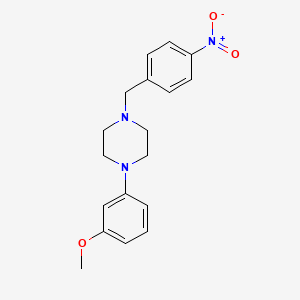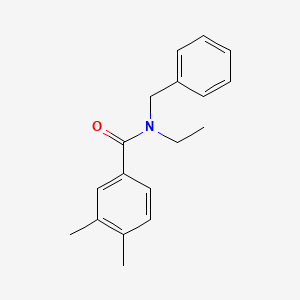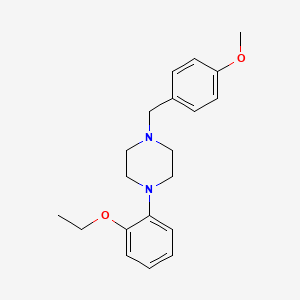
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as TAK-375, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic effects. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
Wirkmechanismus
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and other physiological functions. By blocking the 5-HT1A receptor, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide reduces the activity of serotonin in the brain, leading to a decrease in anxiety and depression.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models, improve cognitive function, and enhance the effects of other antidepressant drugs. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is its selectivity and potency as a 5-HT1A receptor antagonist. This makes it a valuable tool for studying the role of serotonin in various physiological functions. However, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of research is the development of more potent and selective 5-HT1A receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new formulations of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide with improved solubility and bioavailability may lead to its clinical use in the future.
Conclusion:
In conclusion, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is a novel compound with potential therapeutic effects in the treatment of anxiety, depression, and other diseases. Its selectivity and potency as a 5-HT1A receptor antagonist make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide.
Synthesemethoden
The synthesis of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of thioamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is approximately 70%.
Wissenschaftliche Forschungsanwendungen
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been found to act as a selective and potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXDJIBHMMWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)



![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)


![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)